molecular formula C21H25NO5 B153727 Z-Tyr(tbu)-OH CAS No. 5545-54-0

Z-Tyr(tbu)-OH

Cat. No. B153727
CAS RN: 5545-54-0
M. Wt: 371.4 g/mol
InChI Key: YKVBQSGNGCKQSV-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Understanding of Zirconium Hydrides Formation

The study of the reaction between [([triple bond]SiO)Zr(CH(2)tBu)(3)] and H(2) at 150 degrees C has shown significant insights into the formation of zirconium hydrides. The hydrogenolysis of zirconium-carbon bonds leads to the creation of reactive hydride intermediates. These intermediates further react with siloxane ligands to form two primary zirconium hydrides: [([triple bond]SiO)(3)Zr-H] and [([triple bond]SiO)(2)ZrH(2)], in addition to silicon hydrides. The structural identities of these hydrides were confirmed through (1)H DQ solid-state NMR spectroscopy. Moreover, these hydrides exhibit reactivity with CO(2) and N(2)O, forming formate and hydroxide complexes as major surface complexes .

Synthesis and Properties of Zinc(II) L-Tyrosine Complex

The synthesis of a mixed ligand zinc(II) ion complex with L-tyrosine and 2,2'-bipyridine, Zn(l-Tyr)(2)(bpy)·3H(2)O·CH(3)OH, has been achieved and characterized. The crystal structure of this complex was determined, revealing a hexagonal form with specific lattice parameters and a P3(2)21 space group. The zinc(II) ion is chelated by the L-tyrosine through carboxylate oxygen and amino nitrogen atoms, forming a distorted octahedral geometry. Spectroscopic methods such as FTIR, Raman, and UV-Vis were used for further analysis, and theoretical data were obtained using DFT methods. This complex, along with other zinc L-tyrosine compounds, was tested for antimicrobial activity against various fungal and bacterial strains, showing potential as growth inhibitors .

Analysis of Z-Tyr(tbu)-OH

Scientific Research Applications

  • Controlled Self-Assembly of Modified Amino Acids

    • Z-Tyr(tbu)-OH, along with other modified aromatic amino acids like Z-Phe-OH and Z-Trp-OH, has been utilized in the controlled self-assembly of well-defined morphologies, such as fibers and spherical structures. These self-assembled structures, characterized through various microscopic and spectroscopic techniques, have significant implications for the simple fabrication and design of novel materials with broad applications (Gour, Kshtriya, Koshti, Narode, & Naskar, 2021).
  • Synthesis and Kinetic Characterization in Proteasomes

    • In a study involving the kinetic characterization of peptide aldehydes, Z-Tyr(tbu)-OH played a role in the context of inhibitors of the chymotryptic activity of 20S proteasomes from various sources. The study highlighted the differentiated inhibitory potencies of various compounds, including those containing Z-Tyr(tbu)-OH (Escherich, Ditzel, Musiol, Groll, Huber, & Moroder, 1997).
  • Interactions in the Zinc Finger Motif

    • Z-Tyr(tbu)-OH has been studied for its role in the zinc finger motif, particularly in the context of aromatic-histidine interactions within the motif's hydrophobic core. These interactions are crucial for understanding the structural inequivalence of phenylalanine and tyrosine in this context (Jasanoff & Weiss, 1993).
  • Amplification Platform for Electrochemical Sensing

    • A study involving graphene oxide amplification platforms tagged with tyrosinase-zinc oxide quantum dot hybrids utilized Z-Tyr(tbu)-OH. This was significant for enhancing the sensitivity in the detection of hydroxylated polychlorobiphenyls, demonstrating the potential of Z-Tyr(tbu)-OH in biosensor applications (Rather, Pilehvar, & Wael, 2014).
  • Synthesis of Protected Glycotetrapeptides

  • Low Molecular Weight Organogelators

    • The gelation properties of L-Tyr(tBu)-OH in various organic solvents were discovered, highlighting its potential as a low molecular weight organogelator. This discovery opens up applications in fields like materials science and nanotechnology (Aykent, Zeytun, Marion, & Özçubukçu, 2019).
  • Photocatalytic Performance and Antibacterial Activities

    • Ag/ZnO metal-semiconductor nanocomposites, prepared with the assistance of tyrosine, demonstrated enhanced photocatalytic performance and synergistic antibacterial activities. Z-Tyr(tbu)-OH's role in this context highlights its potential in environmental and medical applications (Lu, Liu, Gao, Xing, & Wang, 2008).

Safety And Hazards

In case of exposure, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of ingestion, rinse mouth with water and consult a physician .

properties

IUPAC Name

(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-21(2,3)27-17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVBQSGNGCKQSV-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359663
Record name Z-TYR(TBU)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Tyr(tbu)-OH

CAS RN

5545-54-0
Record name O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5545-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Z-TYR(TBU)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Tyr(tbu)-OH
Reactant of Route 2
Reactant of Route 2
Z-Tyr(tbu)-OH
Reactant of Route 3
Reactant of Route 3
Z-Tyr(tbu)-OH
Reactant of Route 4
Reactant of Route 4
Z-Tyr(tbu)-OH
Reactant of Route 5
Reactant of Route 5
Z-Tyr(tbu)-OH
Reactant of Route 6
Reactant of Route 6
Z-Tyr(tbu)-OH

Citations

For This Compound
3
Citations
P Niederhafner, M Šafařík, E Brichtová, J Šebestík - Amino acids, 2016 - Springer
3-Nitrotyrosine (Nit) belongs to products of oxidative stress and could probably influence conformation of neurodegenerative proteins. Syntheses of peptides require availability of …
Number of citations: 6 link.springer.com
P Niederhafner, M Šafařík, E Brichtová, J Šebestík - Amino acids, 2019 - Springer
Correction to: Rapid acidolysis of benzyl group as a suitable approach for syntheses of peptides naturally produced by oxidative stress and containing 3-nitrotyrosine | SpringerLink Skip …
Number of citations: 1 link.springer.com
E Wünsch, A Zwick, G Wendlberger - Chemische Berichte, 1967 - Wiley Online Library
Die Synthese von L‐Asparagyl (β‐tert.‐butylester)‐O‐tert.‐butyl‐L‐tyrosyl‐O‐tert.‐butyl‐L‐seryl‐Nϵ‐tert.‐butyloxycarbonyl‐L‐lysyl‐O‐tert.‐butyl‐L‐tyrosyl‐L‐asparagyl(β‐tert.‐butyl‐…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.